N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2S/c18-10-2-4-11(5-3-10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)1-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGAQTVYWALGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a novel compound that has garnered attention for its potential biological activities. Its unique chemical structure combines a fluorinated phenyl group with a trifluoromethyl-substituted benzothiazine moiety, which contributes to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features key functional groups that enhance its biological activity. The trifluoromethyl group increases lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
Research indicates that this compound acts as an agonist at the kappa-opioid receptor . This receptor is involved in pain modulation and other physiological processes, suggesting potential applications in pain management and anti-inflammatory therapies.
In Vitro Studies
In vitro studies have demonstrated the compound's activity against various biological targets. Notably, it exhibits:
- Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation markers.
- Analgesic effects : By acting on kappa-opioid receptors, it may provide pain relief comparable to traditional analgesics.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features and activities:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| N-(3-hydroxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydrobenzothiazin]acetamide | Hydroxyphenyl instead of fluorophenyl | Different biological activity due to hydroxyl substitution | Moderate anti-inflammatory |
| N-(4-chlorophenyl)-2-[3-thioacetylbenzothiazine]acetamide | Chlorinated phenyl group | Variation in halogen effects on receptor binding | Reduced analgesic effect |
| 3-Oxo-N-(phenyl)benzothiazine derivatives | Various phenyl substitutions | Broader range of biological activities based on phenolic structures | Antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Pain Modulation Studies : A study demonstrated that compounds similar to this compound significantly reduced pain responses in animal models when administered through various routes.
- Inflammation Reduction : Research indicated that this compound effectively lowered cytokine levels in inflammatory models, suggesting its potential as an anti-inflammatory agent.
- Receptor Binding Affinity : Docking studies revealed strong interactions with kappa-opioid receptors, indicating a promising therapeutic index for managing pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
